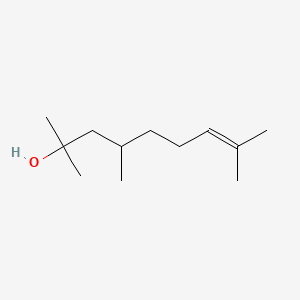

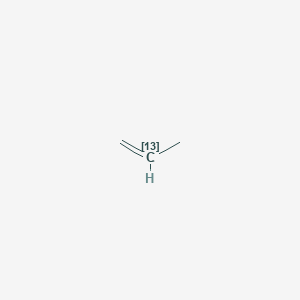

![molecular formula C6H4N4O2 B1601930 3-ニトロイミダゾ[1,2-a]ピリミジン CAS No. 798568-24-8](/img/structure/B1601930.png)

3-ニトロイミダゾ[1,2-a]ピリミジン

概要

説明

3-Nitroimidazo[1,2-a]pyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound. Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction . Numerous methods for the synthesis of pyrimidines are described .

Molecular Structure Analysis

The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .

Chemical Reactions Analysis

There are four types of mechanisms for the thermal decomposition of pyrimidine nucleoside analogs . The decomposition mechanism depends on the relative strength of the peptide bond and the amide bond within the pyrimidine ring and whether or not it is accompanied by an oxidation reaction .

Physical And Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .

科学的研究の応用

抗リーシュマニア薬フォアファーマコフォア開発

研究者らは、抗リーシュマニア薬フォアファーマコフォアとしての可能性を秘めた3-ニトロイミダゾ[1,2-a]ピリミジン骨格を探求してきました。ある研究では、新規誘導体の合成とそのリーシュマニア種のさまざまな段階に対するスクリーニングに焦点を当てています。その目的は、良好なin vitro物理化学的および薬物動態的特性を有する化合物を発見することでした。 そのような誘導体の1つは、L.インファンタムの細胞内アマスチゴート段階に対して低細胞毒性と良好な活性を示し、抗リーシュマニア薬のヒットとして有望な結果を示しました .

抗キネトプラスチッド系における骨格ホッピング

3-ニトロイミダゾ[1,2-a]ピリミジン誘導体の抗キネトプラスチッド特性は、骨格ホッピング技術を通じて調査されてきました。このアプローチは、潜在的な抗キネトプラスチッド活性を有する新しいシリーズを特定することを目的としています。 ある研究では、トリパノソーマブルセイブルセイのトリポマスティゴート血流型に対して有意な活性を示す化合物の合成が報告されましたが、溶解性が悪く、リーシュマニアインファンタムに対する活性が低下しました .

非遺伝毒性抗リーシュマニア薬

3-ニトロイミダゾ[1,2-a]ピリミジンは、強力な抗リーシュマニア活性を維持しながら、非遺伝毒性特性についても研究されています。これは、遺伝毒性副作用のリスクを最小限に抑える、より安全な治療薬を開発するために不可欠です。 この分野の研究は、強力なin vitro抗リーシュマニア活性を示す基質の特定に貢献しています .

水溶性と薬物動態の改善

3-ニトロイミダゾ[1,2-a]ピリミジン誘導体の水溶性と薬物動態的特性は、抗リーシュマニア薬としての開発にとって重要です。 構造修飾によるこれらの特性の改善に向けた取り組みが行われており、in vivo研究に適した誘導体に繋がる可能性があります .

構造活性相関(SAR)研究

3-ニトロイミダゾ[1,2-a]ピリミジンを含むSAR研究は、骨格の特定の位置におけるさまざまな置換基が生物活性にどのように影響するかを理解することに焦点を当てています。 これらの研究は、合理的な創薬にとって不可欠であり、研究者は化学構造に基づいて新規化合物の生物活性を予測することができます .

酸化代謝物の探索

3-ニトロイミダゾ[1,2-a]ピリミジンの推定される酸化代謝物の構造が合成され、調査されました。 この研究は、潜在的な薬物の代謝を予測し、生物系におけるその挙動を理解するために重要です .

作用機序

Target of Action

3-Nitroimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .

Mode of Action

For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . On the other hand, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .

Biochemical Pathways

For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to disrupt mitochondria, affecting electron transport and mitochondrial functions .

Pharmacokinetics

infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .

Result of Action

For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to cause mitochondrial fragmentation , while 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine caused damage to the nuclear DNA and induced mutagenesis .

Action Environment

It is known that the synthesis of related compounds in the imidazo[1,2-a]pyridine class can be achieved through metal-free methods using catalytic amounts of iodine and aqueous hydrogen peroxide as a terminal oxidant . This suggests that the synthesis and action of these compounds may be influenced by the presence of certain chemicals in the environment.

Safety and Hazards

将来の方向性

The exploration of new pyrimidine-based compounds remains a vibrant area of research in the pursuit of novel treatments and cures . This new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines efficiently piqued interest, given the powerful bioactivities of molecules with an imidazopyrimidine core .

生化学分析

Biochemical Properties

3-Nitroimidazo[1,2-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be a substrate for type 1 nitroreductase (NTR1), an enzyme involved in the reduction of nitro compounds . The nature of these interactions is often characterized by the formation of covalent bonds, leading to changes in the structure and function of the interacting molecules .

Cellular Effects

The effects of 3-Nitroimidazo[1,2-a]pyrimidine on cells and cellular processes are diverse. It has been reported to exhibit potent in vitro antileishmanial activity, indicating its potential impact on cell signaling pathways, gene expression, and cellular metabolism . Furthermore, it has been found to display low cytotoxicities on both HepG2 and THP1 cell lines .

Molecular Mechanism

At the molecular level, 3-Nitroimidazo[1,2-a]pyrimidine exerts its effects through various mechanisms. One such mechanism involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to be selectively bioactivated by the Leishmania donovani type 1 nitroreductase (NTR1) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitroimidazo[1,2-a]pyrimidine can change over time. For instance, it has been reported to show potent in vitro antileishmanial activity, indicating its stability and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 3-Nitroimidazo[1,2-a]pyrimidine can vary with different dosages in animal models. While specific studies on 3-Nitroimidazo[1,2-a]pyrimidine are limited, it’s worth noting that similar compounds have shown significant activity against various diseases at certain dosages

Transport and Distribution

The transport and distribution of 3-Nitroimidazo[1,2-a]pyrimidine within cells and tissues are complex processes that involve various transporters and binding proteins. While specific details on this compound are limited, it’s known that similar compounds can be transported and distributed within cells through various mechanisms .

Subcellular Localization

While specific details on this compound are limited, it’s known that similar compounds can be localized to specific compartments or organelles within the cell .

特性

IUPAC Name |

3-nitroimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-4-8-6-7-2-1-3-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNCOYHBUAVDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569683 | |

| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

798568-24-8 | |

| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

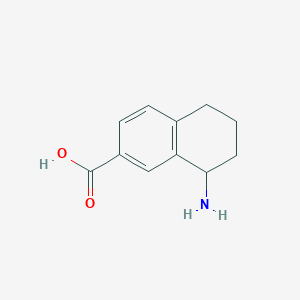

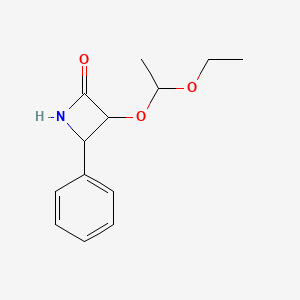

![(S)-[1-[[(Tert-butyl)amino]carbonyl]-2-methylpropyl]carbamic acid benzyl ester](/img/structure/B1601862.png)

![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)